An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine
An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1] Its derivatives are integral to medicinal chemistry, demonstrating applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The strategic incorporation of a trifluoromethyl (CF3) group into this scaffold, yielding 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, represents a significant enhancement in its drug-like properties. The CF3 group is a cornerstone of modern drug design, valued for its ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[4][5] This guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for its use in research and development.
Molecular Identity and Physicochemical Properties
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine is a fluorinated heterocyclic compound featuring a fused benzoxazole ring system. The electron-withdrawing nature of the trifluoromethyl group at the 5-position significantly influences the electronic properties and reactivity of the entire molecule.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-(trifluoromethyl)-1,3-benzoxazol-2-amine | [6] |
| CAS Number | 20844-69-3 | [6] |
| Molecular Formula | C₈H₅F₃N₂O | [6] |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N | [6] |
| InChIKey | JTDXQCUQIUYDDA-UHFFFAOYSA-N | [6] |
Physicochemical Data
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Weight | 202.13 g/mol | [6] |
| XLogP3 | 2.4 | [6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [6] |
| Hydrogen Bond Acceptors | 3 (from O, N, and F atoms) | [6] |
| Rotatable Bond Count | 0 | [6] |
| Exact Mass | 202.03539727 Da | [6] |
| Topological Polar Surface Area | 55.1 Ų | [6] |
Spectroscopic Profile
While a publicly available, experimentally-derived spectrum for this specific compound is not readily found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.[7]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm). The three protons on the benzene ring would appear as a complex multiplet or as distinct signals (a singlet, a doublet, and a doublet of doublets) depending on their coupling. The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum would show eight distinct signals. The trifluoromethyl carbon would have a characteristic quartet signal due to C-F coupling. The carbon atom at the 2-position (C=N) would appear significantly downfield. The remaining aromatic carbons would resonate in the 110-160 ppm range.[7]
-
¹⁹F NMR: The fluorine NMR would exhibit a sharp singlet, as all three fluorine atoms are chemically equivalent. This is a key diagnostic signal for the presence of the CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 202.0354 (for the exact mass), confirming the compound's elemental composition.
Synthesis and Reactivity
The synthesis of 2-aminobenzoxazoles is a well-established area of organic chemistry, with several reliable methods available.[2][8] These methods are adaptable for the preparation of the title compound from its corresponding substituted 2-aminophenol.
Recommended Synthetic Protocol
A robust and frequently employed method for synthesizing 2-aminobenzoxazoles is the cyclization of a 2-aminophenol with a cyanating agent.[8][9] Historically, the highly toxic cyanogen bromide was used.[2] A safer and more modern approach utilizes reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid.[2][8]
Reaction: 2-Amino-4-(trifluoromethyl)phenol with NCTS catalyzed by BF₃·Et₂O.
Causality: The Lewis acid (BF₃·Et₂O) activates the cyano group of NCTS, making it more electrophilic.[8] The nucleophilic amino group of the aminophenol then attacks the activated cyano carbon. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed imine carbon, leading to the formation of the benzoxazole ring after elimination of the sulfonamide byproduct.[8]
Step-by-Step Methodology:
-
Preparation: To a solution of 2-amino-4-(trifluoromethyl)phenol (1.0 equiv.) in anhydrous 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 equiv.).
-
Catalyst Addition: Carefully add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.5 equiv.) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine.
Caption: Lewis acid-catalyzed synthesis of the target compound.
Chemical Reactivity
The reactivity of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine is dominated by two key features: the nucleophilic primary amine at the 2-position and the electron-deficient aromatic ring.
-
N-Functionalization: The 2-amino group is a versatile handle for derivatization. It readily undergoes acylation, sulfonylation, alkylation, and reactions with isocyanates or isothiocyanates to form ureas and thioureas, respectively. This allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies.
-
Aromatic Ring Substitution: The trifluoromethyl group is a strong deactivating, meta-directing group for electrophilic aromatic substitution. However, the fused oxazole ring and the amino group modify this reactivity. Nucleophilic aromatic substitution (SₙAr) may be possible under certain conditions, particularly at positions ortho or para to the CF₃ group, if a suitable leaving group is present.
Applications in Drug Discovery
The title compound is a valuable building block for the synthesis of novel therapeutic agents. The benzoxazole core is a known "privileged structure," capable of interacting with a wide range of biological targets.[1]
The Role of the Trifluoromethyl Group
The CF₃ group is strategically employed in medicinal chemistry to enhance drug properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes.[10] This often increases the half-life of a drug.
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[10][11]
-
Binding Affinity: The steric bulk and unique electronic properties of the CF₃ group can lead to improved binding interactions (e.g., van der Waals, dipole-dipole) with target proteins, enhancing potency.[4]
-
pKa Modulation: As a potent electron-withdrawing group, it lowers the pKa of nearby basic groups, like the 2-amino group, affecting their ionization state at physiological pH.[12]
Therapeutic Potential
Derivatives of 2-aminobenzoxazoles have been investigated for a multitude of therapeutic applications:
-
Anticancer Agents: Many benzoxazole derivatives exhibit potent anticancer activity, sometimes acting as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerase or specific kinases.[13][14]
-
Antimicrobial and Antifungal Agents: The scaffold is present in numerous compounds with significant activity against various bacterial and fungal pathogens.[3][15]
-
Enzyme Inhibition: The structure serves as a core for designing inhibitors for various enzymes. For instance, derivatives have been designed as potent inhibitors of human Glutathione S-Transferase P1-1 (hGST P1-1), an enzyme implicated in cancer drug resistance.[14]
Caption: Role of the scaffold in generating compound libraries for SAR.
Safety and Handling
As a research chemical, 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine must be handled with appropriate precautions in a laboratory setting.
GHS Hazard Classification
Based on aggregated data, the compound is classified with the following hazards:[6]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The corresponding pictogram is the exclamation mark (GHS07).[6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][17][18]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[17]
-
Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of the waste in a designated hazardous waste container.[19]
Conclusion
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine is a strategically designed chemical scaffold that combines the proven biological relevance of the 2-aminobenzoxazole core with the advantageous physicochemical properties imparted by the trifluoromethyl group. Its accessible synthesis and versatile reactivity make it an exceptionally valuable starting material for medicinal chemists and drug development professionals. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the discovery of next-generation therapeutic agents.
References
-
Mague, A., & De la Mora, E. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Mague, A., & De la Mora, E. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. PubChem. [Link]
-
Royal Society of Chemistry. (n.d.). Photochemical Intramolecular Amination for the Synthesis of Heterocycles. RSC Publishing. [Link]
-
Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19475–19483. [Link]
-
Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
-
Kumar, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24469-24495. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for Chemical Science. RSC Publishing. [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
Chemsrc. (n.d.). 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine hydrochloride. Chemsrc. [Link]
-
Fan, L., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Chemistry Central Journal, 14(1), 1-11. [Link]
-
Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
-
Wang, Z., et al. (2020). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 18(34), 6680-6684. [Link]
-
Kumar, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]
-
Chemsrc. (n.d.). 5-(Trifluoromethyl)benzoxazole. Chemsrc. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Trifluoromethyl)-1,2-benzoxazol-3-amine. PubChem. [Link]
-
AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives. AWS. [Link]
-
Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, -benzoxazoles, and -benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. ResearchGate. [Link]
-
NIH. (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). NIH. [Link]
-
Sriram, D., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129111. [Link]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine | C8H5F3N2O | CID 71692540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
